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Cat. No.: B6299448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the

structural elucidation of BocNH-PEG5-CH2CH2Br, a heterobifunctional polyethylene glycol

(PEG) linker. This compound, systematically named tert-butyl N-[2-[2-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a critical reagent in

bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This guide

details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and high-performance liquid chromatography (HPLC), presented in a clear,

tabular format for easy reference. Detailed experimental protocols and workflow visualizations

are provided to assist researchers in the verification of this molecule's structure and purity.

Chemical Identity
BocNH-PEG5-CH2CH2Br is a chemical compound with a molecular formula of C17H34BrNO7

and a molecular weight of approximately 444.4 g/mol [1][2]. Its structure consists of a tert-

butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a

terminal bromoethyl group[2]. The IUPAC name for this compound is tert-butyl N-[2-[2-[2-[2-[2-

(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[1]. It is commonly used as a

linker in the synthesis of bioconjugates and PROTACs[3].
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Property Value

Chemical Formula C17H34BrNO7

Molecular Weight 444.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]

carbamate

CAS Number 1392499-33-0

SMILES
CC(C)

(C)OC(=O)NCCOCCOCCOCCOCCOCCBr

Analytical Techniques for Structural Elucidation
The primary techniques for confirming the structure of BocNH-PEG5-CH2CH2Br are ¹H NMR,

¹³C NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and

the overall structure of the molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the PEG

chain, and the bromoethyl group.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

(CH₃)₃C- 1.44 Singlet 9H

-NH-CH₂-CH₂-O- 3.25 Triplet 2H

-NH-CH₂-CH₂-O- 3.54 Triplet 2H

-O-CH₂-CH₂-O- (PEG

chain)
3.64 - 3.67 Multiplet 16H

-O-CH₂-CH₂-Br 3.81 Triplet 2H

-O-CH₂-CH₂-Br 3.45 Triplet 2H

-NH- ~5.0 (broad) Singlet 1H

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

(CH₃)₃C- 28.7

(CH₃)₃C- 79.5

-NH-CH₂-CH₂-O- 40.5

-O-CH₂-CH₂-O- (PEG chain) 70.3 - 71.5

-O-CH₂-CH₂-Br 71.0

-O-CH₂-CH₂-Br 30.2

-C=O 156.1

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. Electrospray ionization (ESI) is a suitable
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technique for this molecule.

2.2.1. Predicted Mass Spectrum Data

Ion Predicted m/z

[M+Na]⁺ 466.14

[M+H]⁺ 444.16

[M-Boc+H]⁺ 344.11

Fragment from loss of C₂H₄O [M+H - 44.03]⁺, etc.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reversed-phase method is typically

suitable.

2.3.1. Predicted HPLC Data

Parameter Value

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient 20-80% B over 20 minutes

Flow Rate 1.0 mL/min

Detection
UV at 210 nm or Evaporative Light Scattering

Detector (ELSD)

Expected Retention Time
Dependent on the specific system, but expected

to be in the mid-to-late part of the gradient.

Experimental Protocols
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of BocNH-PEG5-CH2CH2Br in approximately 0.7

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the range of 0-10 ppm.

Use a relaxation delay of at least 1 second.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and more scans will be required compared to ¹H NMR.

Set the spectral width to cover the range of 0-160 ppm.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of

1-10 µg/mL in the mobile phase.

Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a time-of-flight

(TOF) or quadrupole instrument.

Acquisition:

Infuse the sample directly or via liquid chromatography.
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Acquire the spectrum in positive ion mode.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-

induced dissociation (CID).

HPLC Protocol
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of

approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Instrument: A standard HPLC system equipped with a UV detector or an ELSD.

Method:

Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B).

Inject 10-20 µL of the sample.

Run the gradient as specified in the table above.

Monitor the chromatogram for the main product peak and any impurity peaks.

Workflow and Pathway Visualizations
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Sample Preparation

Analytical Techniques Data Interpretation

Conclusion
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Caption: Workflow for the structural elucidation of BocNH-PEG5-CH2CH2Br.
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Caption: Logical relationship of structural components to chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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